molecular formula C26H25NO4 B13622680 4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid

4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid

Cat. No.: B13622680
M. Wt: 415.5 g/mol
InChI Key: ZBTAPOQACGOJSL-UHFFFAOYSA-N
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Description

4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .

Preparation Methods

The synthesis of 4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The compound is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .

Chemical Reactions Analysis

4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid undergoes various chemical reactions, including:

Scientific Research Applications

This compound is primarily used in peptide synthesis as a coupling agent. It is valuable in the field of chemistry for the synthesis of complex peptides and proteins. In biology and medicine, it is used to create peptide-based drugs and study protein interactions . Its stability and ease of removal make it an essential tool in industrial applications for the production of peptides .

Mechanism of Action

The mechanism of action of 4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid involves the protection of the amino group with the Fmoc group. This protection prevents unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, allowing the amino group to participate in further reactions .

Comparison with Similar Compounds

Similar compounds include other Fmoc-protected amino acids such as:

4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid stands out due to its specific structure, which provides unique reactivity and stability in peptide synthesis .

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

4-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid

InChI

InChI=1S/C26H25NO4/c28-25(29)15-8-16-27(17-19-9-2-1-3-10-19)26(30)31-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24H,8,15-18H2,(H,28,29)

InChI Key

ZBTAPOQACGOJSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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